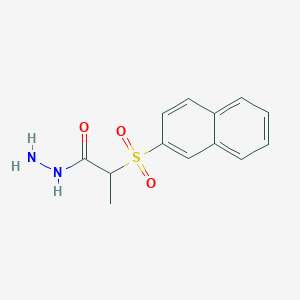

2-(Naphthalene-2-sulfonyl)propanehydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylsulfonylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9(13(16)15-14)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLRYHMNUWAHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthalene 2 Sulfonyl Propanehydrazide

Retrosynthetic Analysis of the 2-(Naphthalene-2-sulfonyl)propanehydrazide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the sulfur-nitrogen (S-N) bond of the sulfonyl hydrazide functional group. This is the most logical and common bond to form in the forward synthesis.

This disconnection yields two key synthons: an electrophilic naphthalene-2-sulfonyl synthon and a nucleophilic isopropylhydrazine synthon. The corresponding real-world reagents for these synthons are typically naphthalene-2-sulfonyl chloride and isopropylhydrazine. Naphthalene-2-sulfonyl chloride can be further traced back to naphthalene-2-sulfonic acid, which itself is derived from the sulfonation of naphthalene (B1677914). google.comchemicalbook.com Isopropylhydrazine can be prepared through various methods, including the reduction of the corresponding hydrazone.

This analysis suggests a straightforward synthetic strategy: the acylation of isopropylhydrazine with naphthalene-2-sulfonyl chloride.

Classical Synthetic Routes to Sulfonyl Hydrazide Compounds

The classical approach to forming sulfonyl hydrazides has been well-established for decades and relies on robust and high-yielding reactions.

The most prevalent method for synthesizing sulfonyl hydrazides is the reaction of a sulfonyl chloride with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the S-N bond.

For the specific synthesis of this compound, this involves the reaction of naphthalene-2-sulfonyl chloride with isopropylhydrazine. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed. google.comgoogle.com The base prevents the protonation of the hydrazine, which would render it non-nucleophilic, and drives the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases. google.comresearchgate.net

The general reaction is as follows: Naphthalene-2-SO₂Cl + H₂NNH(CH(CH₃)₂) → Naphthalene-2-SO₂NHNH(CH(CH₃)₂) + HCl

The reaction conditions can be optimized for temperature and reaction time to maximize the yield and purity of the desired product.

While the term "condensation reaction" in hydrazide chemistry often refers to the formation of a hydrazone from a hydrazide and a carbonyl compound, the formation of the sulfonyl hydrazide itself is also a type of condensation reaction, as it involves the joining of two molecules with the elimination of a small molecule (HCl). researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" methods aim to reduce waste, eliminate the use of toxic solvents, and improve energy efficiency. nih.gov

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often volatile and toxic organic solvents. lookchem.com These reactions can be carried out using techniques like grinding the reactants together in a mortar and pestle or using ball-milling (mechanochemistry). lookchem.com

For the synthesis of sulfonyl hydrazides, solvent-free conditions have been successfully applied. researchgate.net The reaction of a sulfonyl chloride with a hydrazine derivative can be performed by grinding the two solids together, sometimes in the presence of a solid base like basic alumina, to afford the desired product in good yields. researchgate.net This methodology could be directly applied to the synthesis of this compound from naphthalene-2-sulfonyl chloride and isopropylhydrazine.

Table 1: Comparison of Classical vs. Solvent-Free Synthesis

| Parameter | Classical Synthesis (Acylation in Solution) | Solvent-Free Synthesis (Mechanochemistry) |

|---|---|---|

| Solvent | Required (e.g., CH₃CN, water with base) mdpi.comresearchgate.net | None or minimal (Liquid-Assisted Grinding) lookchem.com |

| Byproducts | HCl (neutralized by base), salt | HCl (neutralized by solid base), salt |

| Workup | Filtration, extraction, solvent evaporation | Simple filtration or washing |

| Environmental Impact | Higher (due to solvent use and disposal) | Lower (minimal solvent waste) lookchem.com |

Another key aspect of green chemistry is the avoidance of metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. nih.gov Catalyst-free reactions are highly desirable for their simplicity and reduced environmental footprint. rsc.orgrsc.org

Recent research has demonstrated that the synthesis of sulfonyl hydrazides and related sulfonylation reactions can proceed efficiently without any catalyst, particularly when using water as the solvent. researchgate.netnih.govrsc.org The reaction between sulfonyl chlorides and hydrazines can be conducted in water, often at a slightly elevated temperature (e.g., 60 °C), to produce sulfonyl hydrazides in moderate to good yields. researchgate.net The use of water as a solvent is highly advantageous as it is cheap, non-toxic, and non-flammable. rsc.org Such catalyst-free protocols in water represent a straightforward, practical, and environmentally benign route for S-N bond formation and could be readily adapted for the synthesis of this compound. researchgate.netchem960.com

Optimization of Reaction Conditions for High Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, pressure, and the stoichiometric ratio of the reactants.

Temperature and Pressure Effects

Temperature plays a significant role in the rate of reaction between a sulfonyl chloride and a hydrazide. Generally, increasing the reaction temperature accelerates the rate of formation of the sulfonylhydrazide. However, excessively high temperatures can lead to the degradation of both reactants and products, resulting in a lower yield and the formation of impurities. For the synthesis of sulfonylhydrazides, reactions are often carried out at temperatures ranging from 0 °C to room temperature to control the exothermicity of the reaction and minimize side reactions. In some cases, gentle heating may be employed to ensure the completion of the reaction. google.com

The effect of pressure on this type of reaction is generally not as pronounced as temperature, especially when the reaction is conducted in the liquid phase and does not involve gaseous reactants or products. Most syntheses of sulfonylhydrazides are performed at atmospheric pressure.

Table 1: Hypothetical Temperature Optimization for the Synthesis of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 0 | 12 | 75 | 98 |

| 2 | 25 (Room Temp) | 6 | 88 | 95 |

| 3 | 50 | 3 | 85 | 90 |

| 4 | 80 | 1 | 70 | 82 |

This table is a representative example based on general principles of organic synthesis and does not represent experimentally verified data for this specific compound.

Stoichiometric Ratio Optimization

The stoichiometry of the reactants, namely naphthalene-2-sulfonyl chloride and propanehydrazide, is a critical factor in optimizing the yield. Theoretically, the reaction proceeds in a 1:1 molar ratio. However, in practice, it is common to use a slight excess of one of the reactants to drive the reaction to completion. Often, an excess of the less expensive or more readily available reactant is used. In the synthesis of sulfonylhydrazones from sulfonyl chlorides and hydrazine hydrate (B1144303), a slight excess of hydrazine hydrate (1.2 equivalents) has been shown to be effective. lookchem.com A base, such as triethylamine or pyridine, is also typically added to neutralize the hydrochloric acid formed during the reaction, which can otherwise protonate the hydrazide and render it non-nucleophilic.

Table 2: Stoichiometric Ratio Optimization for the Synthesis of this compound

| Entry | Naphthalene-2-sulfonyl chloride (equiv.) | Propanehydrazide (equiv.) | Base (equiv.) | Yield (%) |

| 1 | 1 | 1 | 1 | 80 |

| 2 | 1 | 1.2 | 1.2 | 92 |

| 3 | 1.2 | 1 | 1.2 | 85 |

| 4 | 1 | 1.5 | 1.5 | 90 |

This table is a representative example based on general principles of organic synthesis and does not represent experimentally verified data for this specific compound.

Novel Synthetic Strategies and Methodological Advancements for this compound

Recent advancements in synthetic organic chemistry have introduced several novel methodologies that can be applied to the synthesis of sulfonylhydrazides, offering advantages such as reduced reaction times, increased yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. nih.govrjptonline.org In the context of synthesizing compounds similar to this compound, microwave irradiation has been successfully employed for the synthesis of various sulfonamides and hydrazide derivatives. nih.gov For instance, the condensation of hydrazide derivatives with other reagents under microwave irradiation has been shown to proceed rapidly with good to excellent yields. researchgate.net This methodology could be readily adapted for the reaction between naphthalene-2-sulfonyl chloride and propanehydrazide.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Model Sulfonylhydrazide

| Method | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 80 | 8 h | 75 |

| Microwave Irradiation | 100 | 10 min | 90 |

This table is a representative example based on literature for analogous compounds and does not represent experimentally verified data for this specific compound.

Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. While specific examples of the sonochemical synthesis of this compound are not available, this technique has been applied to the synthesis of various heterocyclic compounds and has shown promise in accelerating condensation and substitution reactions. The benefits of sonochemistry include shorter reaction times, milder reaction conditions, and often, an improvement in yield.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and ease of scalability. acs.orggoogle.com The synthesis of sulfonamides has been successfully demonstrated in continuous flow reactors, highlighting the potential of this technology for the production of this compound. researchgate.netrsc.org A flow chemistry setup would typically involve pumping solutions of naphthalene-2-sulfonyl chloride and propanehydrazide (with a base) through a heated reactor coil, where the reaction occurs. The product stream would then be collected, and the desired compound isolated. This approach could lead to higher throughput and more consistent product quality compared to batch synthesis.

Table 4: Representative Parameters for a Flow Chemistry Synthesis of a Sulfonamide

| Parameter | Value |

| Flow Rate | 0.5 - 2.0 mL/min |

| Reactor Temperature | 80 - 150 °C |

| Residence Time | 5 - 30 min |

| Reactant Concentrations | 0.1 - 1.0 M |

| Yield | >90% (in many reported cases for analogous compounds) |

This table is a representative example based on literature for analogous compounds and does not represent experimentally verified data for this specific compound.

Advanced Structural Characterization and Conformational Analysis of 2 Naphthalene 2 Sulfonyl Propanehydrazide

X-Ray Crystallography of 2-(Naphthalene-2-sulfonyl)propanehydrazide

Single Crystal Growth Techniques

No information is available in the scientific literature regarding the specific methods used for the single crystal growth of this compound.

Crystal System and Space Group Determination

The crystal system, space group, and unit cell dimensions for this compound have not been determined or reported.

Molecular Conformation in the Solid State

Detailed information on the molecular conformation, including bond lengths, bond angles, and dihedral angles of this compound in the solid state, is not available.

Intermolecular Interactions and Hydrogen Bonding Networks

The nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, within the crystal lattice of this compound has not been described.

Spectroscopic Investigations for Elucidating Molecular Architecture

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR, ¹³C NMR, or advanced 2D NMR spectroscopic data for this compound could be located. This information is essential for a detailed analysis of its molecular architecture in solution.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To establish the covalent framework of this compound, several key 2D NMR experiments would be utilized:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in identifying the spin systems of the naphthalene (B1677914) ring, showing the correlations between adjacent aromatic protons. It would also confirm the connectivity within the propanehydrazide moiety, for instance, by showing correlations between the methine and methyl protons of the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. For the target molecule, an HSQC or HMQC spectrum would provide a direct link between each proton and the carbon atom to which it is attached. This is crucial for assigning the carbon signals of the naphthalene ring and the propanehydrazide group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different fragments of a molecule. In the case of this compound, HMBC correlations would be expected from the protons of the naphthalene ring to the sulfonyl group's carbon atoms (if any within 2-3 bonds) and from the protons of the propanehydrazide moiety to the sulfonyl group, thus confirming the linkage between the naphthalene-2-sulfonyl and the propanehydrazide parts of the molecule.

Table 1: Hypothetical 2D NMR Connectivity Data for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HMQC | Key Correlated Carbons (¹³C) via HMBC |

|---|---|---|

| Naphthalene Protons | Corresponding Naphthalene Carbons | Other Naphthalene Carbons, Sulfonyl Carbon |

| Propanehydrazide CH | Propanehydrazide CH Carbon | Propanehydrazide CH₃ Carbons, Sulfonyl Group |

| Propanehydrazide CH₃ | Propanehydrazide CH₃ Carbon | Propanehydrazide CH Carbon |

NOESY/ROESY for Stereochemical and Conformational Insights

To understand the three-dimensional structure and preferred conformation of this compound in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity.

For this molecule, NOESY/ROESY could provide insights into:

The relative orientation of the naphthalene ring and the propanehydrazide group.

The conformation around the S-N and N-N bonds.

Interactions between the protons of the isopropyl group and the naphthalene ring, which would indicate specific folded conformations.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹. The exact position can give clues about hydrogen bonding.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

S=O stretching: The sulfonyl group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, usually in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

N-N stretching: This vibration is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1160 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and for studying its fragmentation behavior.

For this compound, HRMS would be used to:

Determine the exact mass: By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), the molecular formula of the compound can be unambiguously confirmed.

Analyze fragmentation patterns: In tandem mass spectrometry (MS/MS) experiments, the parent ion is isolated and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the S-N bond, leading to fragments corresponding to the naphthalene-sulfonyl moiety and the propanehydrazide moiety.

Loss of the isopropyl group.

Fragmentation of the naphthalene ring system.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Inferred Structure/Loss |

|---|---|---|

| [M+H]⁺ | Calculated Exact Mass | Protonated Molecular Ion |

| [M-C₃H₇N₂O]⁺ | Calculated Exact Mass | Loss of propanehydrazide radical |

| [C₁₀H₇SO₂]⁺ | Calculated Exact Mass | Naphthalene-2-sulfonyl cation |

Computational and Theoretical Investigations of 2 Naphthalene 2 Sulfonyl Propanehydrazide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-(naphthalene-2-sulfonyl)propanehydrazide. These methods offer a detailed perspective on the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often employing basis sets like 6-31G(d,p) or higher, can predict key geometrical parameters. ijaers.com The optimization process minimizes the energy of the molecule to find its equilibrium geometry.

Based on DFT studies of analogous naphthalene (B1677914) and sulfonamide-containing compounds, the optimized structure of this compound would exhibit characteristic bond lengths and angles. mdpi.com The naphthalene moiety is expected to be largely planar, with C-C bond lengths typical of aromatic systems. samipubco.com The sulfonamide group (SO₂NH) will adopt a distorted tetrahedral geometry around the sulfur atom. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Molecules.

| Parameter | Predicted Value |

|---|---|

| C-C (naphthalene) | ~1.37 - 1.42 Å |

| C-S | ~1.77 Å |

| S=O | ~1.43 Å |

| S-N | ~1.63 Å |

| N-N | ~1.45 Å |

| C-S-N angle | ~107° |

| O-S-O angle | ~120° |

| S-N-N angle | ~112° |

Note: These values are estimations based on computational studies of similar molecular fragments and may vary in the actual molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, which can act as an electron donor. rsc.org Conversely, the LUMO is expected to be distributed over the electron-withdrawing sulfonylhydrazide group, which can act as an electron acceptor. ijaers.com This separation of frontier orbitals facilitates intramolecular charge transfer. ijaers.com

Computational studies on similar naphthalene derivatives suggest that the HOMO-LUMO gap for this compound would be in the range of 4-5 eV. samipubco.comresearchgate.net The precise value can be influenced by the specific conformation of the molecule.

Table 2: Predicted Electronic Properties of this compound.

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: These values are estimations based on DFT calculations of related molecules and serve as a general guide.

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP map is expected to show negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the hydrazide moiety, indicating these are sites susceptible to electrophilic attack. researchgate.netnih.gov

Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the hydrazide N-H groups and the naphthalene ring, suggesting these are potential sites for nucleophilic attack. samipubco.comresearchgate.net The ESP map provides valuable information for predicting non-covalent interactions, such as hydrogen bonding, that the molecule can engage in. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability in different environments.

The flexibility of this compound is primarily governed by the rotational barriers of the C-S, S-N, and N-N bonds. The rotation around the S-N bond in sulfonamides is known to have a significant energy barrier, which can be influenced by the nature of the substituents. acs.orgresearchgate.net This restricted rotation can lead to the existence of distinct, stable conformers. researchgate.net

Computational studies on sulfonamides have shown that the rotational barrier around the S-N bond can be in the range of 5-15 kcal/mol. chemrxiv.org The presence of the bulky naphthalene group and the propanehydrazide moiety will influence these barriers. The N-N bond in the hydrazide group also contributes to the molecule's flexibility, and its rotational barrier can be explored through computational methods.

Table 3: Estimated Rotational Barriers for Key Bonds in this compound.

| Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| C(naphthyl)-S | ~ 2-5 |

| S-N | ~ 5-15 |

| N-N | ~ 3-7 |

Note: These values are estimations based on computational studies of analogous molecules and can be influenced by the specific molecular environment.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism of a ligand, such as this compound, to a macromolecular target, typically a protein or enzyme. Such studies can elucidate the feasibility of a ligand-receptor interaction and are foundational in structure-based drug design.

The initial step in a molecular docking study involves the identification of the binding site on the target protein. For a compound like this compound, which contains a sulfonamide and a hydrazide moiety, potential biological targets could include enzymes such as carbonic anhydrases, proteases, and kinases, where similar functional groups are known to interact. nih.govnih.gov The binding site, often a cavity or cleft on the protein surface, is where the ligand can fit and interact favorably.

Once the binding site is defined, the ligand is docked into it, and various possible conformations are explored. The interactions between this compound and the amino acid residues of the binding pocket are then analyzed. Key interactions that would be investigated include:

Hydrogen Bonding: The hydrazide and sulfonyl groups of the compound are rich in hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with polar amino acid residues like serine, threonine, histidine, and glutamine within the active site. For instance, the oxygen atoms of the sulfonyl group and the nitrogen and oxygen atoms of the hydrazide moiety are potential hydrogen bond acceptors, while the N-H protons are potential donors.

Hydrophobic Interactions: The naphthalene ring is a large, hydrophobic moiety that can engage in significant hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. These interactions are vital for the stable anchoring of the ligand within the binding pocket.

Pi-Interactions: The aromatic naphthalene ring can participate in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions with positively charged residues like lysine and arginine.

Table 1: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Hydrazide (-NH-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Sulfonyl (-SO2-), Hydrazide (-C=O) | Histidine, Lysine, Arginine, Serine |

| Hydrophobic Interactions | Naphthalene Ring, Propane (B168953) Moiety | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Naphthalene Ring | Lysine, Arginine |

After generating various binding poses, a scoring function is employed to estimate the binding affinity between the ligand and the receptor for each pose. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction and higher affinity. These scores allow for the ranking of different ligands or different binding poses of the same ligand.

The predicted binding affinity, often expressed in kcal/mol, provides a quantitative measure of the strength of the interaction. For this compound, docking studies against various potential targets would yield a range of binding affinity scores, helping to prioritize which biological pathways the compound is most likely to modulate. For example, docking studies on similar naphthalene-based compounds have shown binding energies ranging from -8.8 to -10.08 kcal/mol against various enzymes. ekb.egresearchgate.net

Table 2: Illustrative Predicted Binding Affinities of this compound with Potential Biological Targets

| Biological Target | PDB ID | Scoring Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Carbonic Anhydrase II | 1V9E | GOLD Fitness Score | -8.5 |

| Papain-Like Protease (SARS-CoV-2) | 6WUU | AutoDock Vina | -9.2 |

| Pancreatic Lipase | 1LPB | MolDock Score | -7.8 |

| Factor Xa | 1FJS | Glide Score | -9.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for a desired biological effect.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a QSAR study on this compound and its analogues, a wide range of descriptors would be calculated. These can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (LogP), molar refractivity (MR), and solubility (LogS). Lipophilicity is particularly important as it influences a compound's ability to cross cell membranes.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.

Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices and shape indices. They describe the size, shape, and degree of branching in a molecule.

Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituents, which is important for how well a ligand fits into a binding site.

From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods to avoid overfitting the model.

Table 3: Examples of Molecular Descriptors Relevant for QSAR of this compound Analogues

| Descriptor Class | Specific Descriptor | Description |

|---|---|---|

| Physicochemical | LogP (Octanol/Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Topological | Kier & Hall Connectivity Indices (e.g., ¹χ) | Describes the topology and branching of the molecular skeleton. |

| Steric | Verloop Steric Parameters | Quantifies the size and shape of substituents. |

Once the relevant descriptors are selected, a mathematical model is built to correlate these descriptors with the observed biological activity of a series of compounds. A common method for this is multiple linear regression (MLR), which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

For a series of this compound analogues, a QSAR model could predict their inhibitory activity against a specific enzyme. For instance, a QSAR study on closely related (S)-3-(2-(naphthalene-2-sulfonamido)-3-oxobutyl)benzimidamide derivatives identified key descriptors influencing their activity as factor Xa inhibitors. researchgate.net A similar model for this compound derivatives could reveal that increasing lipophilicity (LogP) and the presence of specific electronic features positively correlate with activity, while increased steric bulk in certain regions of the molecule may be detrimental.

The predictive power of the QSAR model is rigorously validated using statistical methods such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds that were not used in the model's development. A statistically robust and validated QSAR model can then be used to predict the activity of novel, hypothetical derivatives, thereby guiding the synthesis of more potent compounds.

Table 4: Illustrative QSAR Model and Data for a Hypothetical Series of this compound Analogues

| Compound | LogP | HOMO Energy (eV) | ¹χ | Predicted pIC₅₀ |

|---|---|---|---|---|

| Analogue 1 | 3.2 | -8.9 | 5.1 | 6.5 |

| Analogue 2 | 3.5 | -9.1 | 5.4 | 6.8 |

| Analogue 3 | 2.8 | -8.7 | 4.9 | 6.2 |

| Analogue 4 | 4.1 | -9.3 | 5.8 | 7.2 |

| Analogue 5 | 3.7 | -9.0 | 5.5 | 6.9 |

Note: The data in this table is hypothetical and for illustrative purposes. The predicted pIC₅₀ would be calculated using a derived QSAR equation, for example: pIC₅₀ = 0.8\LogP - 0.5*HOMO + 0.2*¹χ + C.*

Insufficient Data Available for this compound to Fulfill Request

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data pertaining to the molecular mechanism of action, enzymatic inhibition, and cellular pathway modulation of the chemical compound this compound.

Extensive searches for in vitro and in silico studies, including enzymatic inhibition assays and cellular pathway analyses, did not yield any specific results for this particular compound. The scientific record, as accessible through public and academic databases, does not currently contain the detailed research findings required to accurately and thoroughly populate the requested article sections and subsections.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions of the request.

No data tables or detailed research findings could be generated due to the absence of published studies on the specific molecular interactions and biological effects of this compound.

Molecular Mechanism of Action Studies of 2 Naphthalene 2 Sulfonyl Propanehydrazide in Vitro and in Silico

Cellular Pathway Modulation (In Vitro Studies)

Investigation of Cellular Signaling Cascades Affected by 2-(Naphthalene-2-sulfonyl)propanehydrazide

There is currently no scientific literature available that investigates the effects of this compound on cellular signaling cascades. Research in this area would be necessary to determine if the compound modulates key signaling pathways, such as those involved in cell proliferation, inflammation, or apoptosis. Techniques like western blotting, reporter gene assays, and phosphoproteomics could be employed to screen for changes in protein expression and phosphorylation states within cells treated with the compound.

Receptor Binding Studies (In Vitro)

Specific in vitro receptor binding studies for this compound have not been reported in the available scientific literature. Such studies are crucial for identifying the molecular targets of a compound and understanding its mechanism of action.

Radioligand Binding Assays

No data from radioligand binding assays for this compound are currently available. These assays would be instrumental in determining if the compound binds to specific receptors, ion channels, or transporters. The absence of this data means that the binding profile and selectivity of this compound remain unknown.

Antimicrobial Activity Investigations (In Vitro)

While various naphthalene (B1677914) derivatives have been investigated for their antimicrobial properties, there is no specific information available regarding the in vitro antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determinations against Microbial Strains

There are no published reports detailing the Minimum Inhibitory Concentration (MIC) values of this compound against any bacterial or fungal strains. Determining the MIC is a fundamental first step in assessing the potential of a compound as an antimicrobial agent. The table below is a template for how such data would be presented if it were available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

| Microbial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Enterococcus faecalis | Gram-positive bacteria | Data not available |

Mechanisms of Microbial Growth Inhibition

In the absence of any demonstrated antimicrobial activity, no studies have been conducted to investigate the potential mechanisms by which this compound might inhibit microbial growth. Should the compound be found to have antimicrobial properties, subsequent research would be needed to explore its effects on microbial cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity.

Lack of Publicly Available Data on the In Vitro Molecular Mechanisms of this compound

Despite a comprehensive search of available scientific literature, no specific in vitro studies detailing the molecular mechanism of action, cytotoxicity, or effects on cellular pathways of the chemical compound this compound were identified. Consequently, the requested detailed article with data tables on its antiproliferative and cell cycle effects cannot be generated at this time.

The performed searches for "this compound" and related terms did not yield any published research that would provide the necessary data for the outlined sections, including:

Cytotoxicity and Antiproliferative Activity in Cell Lines (In Vitro)

Cell Cycle Analysis

While research exists on the biological activities of other naphthalene and sulfonamide derivatives, this information is not directly applicable to the specific compound . The unique structure of each chemical compound dictates its specific biological activity, and extrapolating data from related but distinct molecules would be scientifically inaccurate.

Therefore, without dedicated in vitro studies on this compound, it is not possible to provide a scientifically accurate and data-supported article on its molecular mechanisms of action as requested. Further experimental research would be required to elucidate the cytotoxic and antiproliferative properties of this specific compound.

Structure Activity Relationship Sar and Derivatization Studies of 2 Naphthalene 2 Sulfonyl Propanehydrazide Analogues

Design Principles for Analogues of 2-(Naphthalene-2-sulfonyl)propanehydrazide

The design of new analogues of this compound is guided by established medicinal chemistry principles. These strategies involve modifying the three main components of the molecule: the naphthalene (B1677914) ring, the sulfonyl group, and the propanehydrazide linker. The goal is to probe the chemical space around the parent molecule to identify derivatives with improved pharmacological profiles.

Isosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties. acs.org This approach can lead to compounds with enhanced activity, reduced toxicity, or improved metabolic stability. In the context of this compound, isosteric replacements can be applied to various parts of the molecule.

Naphthalene Ring Bioisosteres: The naphthalene scaffold can be replaced by other bicyclic or even monocyclic aromatic systems to explore the impact on biological activity. Potential isosteres for the naphthalene ring include:

Quinoline and Isoquinoline (B145761): The introduction of a nitrogen atom into the ring system can alter the electronic distribution and provide an additional point for hydrogen bonding, potentially enhancing receptor interactions.

Benzene and Substituted Benzenes: Replacing the naphthalene with a simpler phenyl ring can help determine the necessity of the extended aromatic system for activity. Various substituents can then be introduced on the phenyl ring to mimic the steric bulk and electronics of the second ring of the naphthalene system.

Thiophene and Benzothiophene: The sulfur-containing bioisosteres can modulate the lipophilicity and metabolic profile of the resulting analogues.

Sulfonamide Bioisosteres: The sulfonamide group itself is a well-known bioisostere for other functional groups like amides and carboxylic acids. drughunter.comcardiff.ac.uknih.gov While retaining the core sulfonylhydrazide moiety, isosteric replacement of the sulfonamide sulfur with other groups is also a possibility, such as a sulfoximine or a sulfonimidamide, which can introduce chirality and alter the hydrogen bonding capacity. semanticscholar.org

Illustrative Isosteric Replacements for the Naphthalene Moiety

| Original Moiety | Isosteric Replacement | Rationale |

|---|---|---|

| Naphthalene | Quinoline | Introduce H-bond acceptor, alter electronics |

| Naphthalene | Benzene | Simplify scaffold, probe necessity of bicyclic system |

The electronic and steric properties of the naphthalene ring can be systematically modified by the introduction of various substituents. The position and nature of these substituents can have a profound impact on the molecule's interaction with its biological target. nih.govnih.govresearchgate.netiau.ir

Electronic Effects: Substituents can be classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase the electron density of the aromatic ring, which can enhance pi-stacking interactions with aromatic residues in a protein binding pocket.

Electron-Withdrawing Groups (e.g., -Cl, -F, -CN, -NO₂): These groups decrease the electron density of the ring and can participate in dipole-dipole or hydrogen bonding interactions. Halogens, for instance, can also influence metabolic stability.

Hypothetical SAR Data for Naphthalene Ring Substituents

| Position of Substitution | Substituent (R) | Relative Activity |

|---|---|---|

| 4 | -H | 1.0 |

| 4 | -OCH₃ | 2.5 |

| 4 | -Cl | 1.8 |

| 6 | -H | 1.0 |

| 6 | -CH₃ | 1.5 |

The propanehydrazide linker plays a crucial role in positioning the naphthalene-sulfonyl moiety relative to any potential interaction partners of the hydrazide group. Modifications to this linker can alter the molecule's flexibility, conformation, and hydrogen bonding capabilities. osti.govresearchgate.netnih.govnih.govacs.org

Chain Length and Branching: Varying the length of the alkyl chain (e.g., from propane (B168953) to ethane or butane) can adjust the distance between the two ends of the molecule. Introducing branching on the chain, such as a methyl group, can restrict conformational flexibility, which may be advantageous if it locks the molecule into a bioactive conformation.

Introduction of Heteroatoms: Replacing a methylene group in the propane chain with an oxygen or nitrogen atom can introduce polarity and additional hydrogen bonding sites.

Cyclic Constraints: Incorporating the linker into a cyclic system, such as a piperidine or cyclohexane ring, can significantly rigidify the molecule, which can lead to increased potency and selectivity if the constrained conformation is optimal for binding.

Impact of Linker Modification on Potency

| Linker Structure | Rationale for Modification | Predicted Impact on Potency |

|---|---|---|

| -(CH₂)₂- | Shorten linker | May improve fit in smaller binding pockets |

| -CH(CH₃)CH₂- | Introduce steric bulk/chirality | May enhance selectivity |

| -CH₂OCH₂- | Introduce H-bond acceptor | Potential for new interactions |

Synthesis of Structure-Activity Relationship (SAR) Libraries

To efficiently explore the SAR of this compound, the synthesis of large numbers of analogues, or libraries, is necessary. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose. nih.govijpsr.comajrconline.orgimperial.ac.uk

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. nih.govijpsr.com The "split-and-pool" synthesis is a common combinatorial technique. For a library of this compound analogues, a solid-phase synthesis approach would be advantageous.

A possible combinatorial synthesis strategy could involve:

Attachment of diverse building blocks to a solid support: For example, a variety of substituted naphthalenesulfonyl chlorides could be reacted with a resin-bound amino acid.

Sequential addition of other building blocks: A diverse set of hydrazines could then be introduced.

Cleavage from the solid support: The final products are then released from the resin for biological screening.

This method can generate a vast number of compounds in a relatively short time, enabling a broad exploration of the SAR.

Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. ijpsr.comnih.gov This approach is often preferred when larger quantities of each compound are needed for more detailed biological evaluation. Automated or semi-automated synthesis platforms are commonly used to perform the repetitive reaction, work-up, and purification steps.

For a library of this compound analogues, a parallel synthesis could be set up in a multi-well plate format. For instance, a common starting material, such as 2-naphthalenesulfonyl chloride, could be dispensed into each well, followed by the addition of a different substituted propanehydrazide to each well. This would allow for the rapid generation of a focused library to investigate the effects of modifications to the hydrazide portion of the molecule.

Evaluation of Analogues in In Vitro Biological Assays

The biological potential of newly synthesized analogues of this compound is primarily assessed through a variety of in vitro biological assays. These assays are crucial for determining the potency and efficacy of the compounds in controlled cellular environments, providing a foundational understanding of their therapeutic promise.

Comparative Analysis of Potency and Efficacy in Cellular Models

The antiproliferative activity of naphthalenesulfonamide derivatives has been a key area of investigation. In one study, a series of new sulphonamide derivatives bearing a naphthalene moiety were synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines using the CCK-8 method. Among the tested compounds, one derivative featuring a naphthalen-1-yl moiety (Compound 5c ) demonstrated the most potent antiproliferative activity against both MCF-7 and A549 cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. To assess the safety profile, the most potent compound, 5c , was tested against the normal human liver cell line (LO2) and exhibited moderate cytotoxicity with an IC50 value of 12.73 ± 3.26 µM, suggesting a degree of selectivity for cancer cells.

Similarly, the anticancer potential of naphthalene-substituted triazole spirodienones has been explored. One particular compound, 6a , showed significant in vitro cytotoxic activity against MDA-MB-231 breast cancer cells by inducing cell cycle arrest and apoptosis. Further in vivo studies in a 4T1 murine breast cancer model indicated that compound 6a could significantly inhibit tumor growth.

In the realm of antimicrobial research, novel N-(naphthalen-1-yl)propanamide derivatives have been synthesized and screened for their activity. Certain compounds, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c ), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e ), and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f ), displayed anti-gram-positive bacterial activity at half the potency of chloramphenicol. Another compound, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b ), was active against the gram-negative bacterium Yersinia enterocolitica.

The following interactive table summarizes the in vitro antiproliferative activity of selected naphthalenesulfonamide analogues.

| Compound | Aryl Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | LO2 IC50 (µM) |

| 5a | 4-methoxyphenyl | - | - | - |

| 5b | phenyl | > 30.0 | > 30.0 | - |

| 5c | naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 | 12.73 ± 3.26 |

| 5d | naphthalen-2-yl | - | - | - |

| 5e | 4-fluorophenyl | - | - | - |

Data for compounds 5a, 5d, and 5e were part of the study but specific IC50 values were not detailed in the provided search results.

Correlation of Structural Modifications with Observed Biological Activities

Structure-activity relationship (SAR) studies are pivotal in understanding how specific chemical modifications influence the biological activity of the this compound scaffold.

For the sulphonamide derivatives with antiproliferative activity, the nature of the aryl substituent on the sulphonamide portion was found to significantly affect their potency. The unsubstituted phenyl ring in compound 5b resulted in low antiproliferative activity (IC50 > 30.0 µM). However, the introduction of electron-donating groups into the phenyl ring led to a significant increase in activity. Furthermore, replacing the phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group also markedly enhanced antiproliferative effects, with the naphthalen-1-yl group in compound 5c being identified as the optimal substituent in this series.

In the case of naphthalene-substituted triazole spirodienones, a preliminary SAR analysis indicated that the presence of different aromatic rings at the R1 position of the 1,2,4-triazole moiety conferred significant anticancer activity. Conversely, the introduction of methyl, chloro, trifluoromethyl, and methoxy groups into the phenyl ring at the R2 position resulted in less active compounds. It was also observed that compounds with a carbonyl group at the 3-position of the spirodienone ring exhibited stronger cell proliferation inhibition.

These findings underscore the importance of the nature and position of substituents on the aromatic moieties of these compounds in determining their biological efficacy.

Development of Pharmacophore Models Based on SAR Data

Pharmacophore modeling serves as a valuable computational tool to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. Based on the SAR data gathered from in vitro studies of this compound analogues, hypothetical pharmacophore models can be constructed.

For instance, in the development of anticancer agents, pharmacophore models are often generated based on known active compounds that target specific proteins, such as kinases or tubulin. These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The validated pharmacophore models can then be used as 3D search queries for virtual screening of chemical databases to identify novel compounds with potential anticancer activity.

While a specific pharmacophore model for this compound analogues has not been detailed in the provided information, the SAR data from the antiproliferative sulphonamide derivatives suggest key pharmacophoric features. A model for these compounds would likely include a hydrophobic feature representing the naphthalene ring, a hydrogen bond acceptor feature from the sulfonyl group, and another aromatic/hydrophobic feature corresponding to the variable aryl substituent. The enhanced activity of compounds with a naphthalen-1-yl group suggests that the size and electronic properties of this region are critical for optimal interaction with the biological target.

The development of robust pharmacophore models is an iterative process that combines SAR data from synthesized compounds with computational modeling to refine the understanding of the key molecular interactions driving biological activity.

Future Research Directions and Unexplored Avenues for 2 Naphthalene 2 Sulfonyl Propanehydrazide Research

Exploration of Novel Biological Targets and Mechanisms

The hybrid structure of 2-(Naphthalene-2-sulfonyl)propanehydrazide, combining a bulky naphthalene-sulfonamide group with a reactive hydrazide moiety, suggests potential interactions with a variety of biological targets. Naphthalene-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govbiointerfaceresearch.com The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs.

Future research should focus on broad-based phenotypic screening to identify potential therapeutic areas. High-throughput screening against diverse cancer cell lines, bacterial and fungal strains, and viral assays could reveal novel bioactivities. For instance, naphthalene-sulfonamide derivatives have been investigated as potent inhibitors of tubulin polymerization and fatty acid binding protein 4 (FABP4), suggesting that these could be initial targets for investigation. nih.govresearchgate.net

The hydrazide functional group is also of significant interest. Hydrazides can act as precursors to various heterocyclic compounds and have been incorporated into drugs with antituberculosis, anticonvulsant, and antidepressant properties. mdpi.com The electron-rich nature of the hydrazine (B178648) warhead makes it a versatile tool for targeting cofactor-dependent enzymes through both polar and radical-based mechanisms. biorxiv.orgresearchgate.net Therefore, exploring enzymes with electrophilic cofactors or intermediates as potential targets for this compound is a scientifically grounded approach.

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry offers a powerful toolkit for accelerating the exploration of this compound's therapeutic potential. In the absence of experimental data, in silico methods can predict potential biological targets and guide the synthesis of more potent and selective analogues.

Molecular docking studies can be employed to screen the compound against libraries of known protein structures, particularly those associated with cancer, inflammation, and infectious diseases. mdpi.comresearchgate.net This can help prioritize experimental testing and provide initial hypotheses about its mechanism of action. For example, docking against the colchicine-binding site of tubulin could be explored, given the known activity of other naphthalene-sulfonamide compounds. nih.govsemanticscholar.org

Once a primary target is identified, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and the specific molecular interactions that govern binding. researchgate.net These simulations can inform the rational design of new analogues with improved affinity and pharmacokinetic properties. Computational techniques can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. mdpi.com

| Computational Technique | Application in this compound Research |

| Molecular Docking | Predict potential protein targets and binding modes. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound in a biological environment and assess binding stability. |

| QSAR Modeling | Develop models that correlate chemical structure with biological activity to guide analogue design. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to identify and mitigate potential development issues. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the cellular impact of this compound, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and identify both on-target and off-target effects. encyclopedia.pubnashbio.commdpi.com

By treating cells or model organisms with the compound and subsequently analyzing the changes across these different molecular layers, researchers can construct a comprehensive picture of the perturbed biological pathways. astrazeneca.com For example, transcriptomic analysis (RNA-seq) could reveal upregulated or downregulated genes, while proteomics could identify changes in protein expression and post-translational modifications. Metabolomics would highlight alterations in cellular metabolism, providing functional readouts of the compound's effects.

This integrated approach is particularly valuable for identifying novel drug targets and understanding complex disease biology. encyclopedia.pubyoutube.com For instance, if the compound induces apoptosis in cancer cells, multi-omics could pinpoint the specific signaling cascades involved, potentially revealing new vulnerabilities in cancer that could be exploited therapeutically.

Development of Prodrug Strategies for Enhanced Molecular Delivery (Theoretical Aspects)

The physicochemical properties of this compound may not be optimal for therapeutic use. Prodrug strategies offer a proven method for improving a drug's solubility, stability, and bioavailability. nih.gov A prodrug is an inactive derivative of a parent drug that is converted into its active form in vivo through enzymatic or chemical transformation. derpharmachemica.com

Several theoretical prodrug strategies could be applied to this molecule. The sulfonamide nitrogen, for instance, could be masked with a promoiety that is cleaved under specific physiological conditions. nih.gov One sophisticated approach involves a two-stage release mechanism, where a self-immolative spacer is used to ensure the clean release of the parent sulfonamide. nih.govacs.org Another strategy could involve creating an azo-linked prodrug, which is designed to be cleaved by azoreductase enzymes specifically in the colon, allowing for targeted drug delivery. derpharmachemica.com

The hydrazide moiety also presents opportunities for prodrug design. It could be temporarily modified to enhance membrane permeability, with the active hydrazide being regenerated intracellularly. The goal of any prodrug approach would be to optimize the pharmacokinetic profile of the compound, ensuring it reaches its intended target at a therapeutic concentration. nih.gov

Application in Chemical Biology Tools and Probes

The inherent reactivity of the hydrazide group makes this compound an attractive scaffold for the development of chemical biology probes. oup.com These tools are invaluable for identifying drug targets and interrogating biological pathways.

Activity-based protein profiling (ABPP) is a powerful strategy that uses reactive chemical probes to covalently label active enzymes in complex biological systems. biorxiv.org The electron-rich hydrazine "warhead" can be leveraged to create probes that target enzymes with electron-poor cofactors or electrophilic intermediates. biorxiv.orgresearchgate.net By appending a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, to the this compound scaffold, researchers could develop probes to "fish" for its cellular binding partners.

Furthermore, the naphthalene (B1677914) ring possesses intrinsic fluorescent properties that could be exploited. Modification of the structure could lead to the development of fluorescent probes for imaging specific cellular events or tracking the compound's distribution within cells and tissues. nih.gov Such probes would be instrumental in elucidating the compound's mechanism of action at a molecular level.

| Probe Type | Theoretical Modification | Application |

| Affinity-Based Probe | Addition of a biotin tag to the propane (B168953) or naphthalene moiety. | Identify binding partners via pull-down experiments and mass spectrometry. |

| Fluorescent Probe | Incorporation of a fluorophore or modification of the naphthalene ring to enhance fluorescence. | Visualize subcellular localization and target engagement in living cells. |

| Covalent Probe | Leveraging the reactivity of the hydrazide group. | Covalently label and identify enzyme targets, particularly cofactor-dependent ones. biorxiv.orgresearchgate.net |

Synthesis of Metabolically Stable Analogues (Theoretical Design)

A critical aspect of drug development is ensuring that a compound has sufficient metabolic stability to achieve a therapeutic effect in vivo. The naphthalene ring system is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to rapid clearance. nih.gov

Rational drug design can be used to create analogues of this compound with improved metabolic stability. nih.govrsc.org One common strategy is the introduction of fluorine atoms at positions on the naphthalene ring that are prone to oxidation. The strong carbon-fluorine bond can block metabolic attack without significantly altering the molecule's shape or electronic properties.

Another approach is to replace the naphthalene scaffold with a bioisosteric heterocycle, such as an isoquinoline (B145761) or quinoline. nih.gov Such modifications can alter the metabolic profile of the compound while potentially retaining or even enhancing its biological activity. nih.gov The stability of the hydrazide linker could also be modulated through structural modifications to prevent premature degradation. These theoretically designed analogues would then be synthesized and evaluated in in vitro metabolic stability assays using liver microsomes to identify candidates with promising pharmacokinetic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-(Naphthalene-2-sulfonyl)propanehydrazide, and how can purity be maximized?

- Methodological Answer :

- Step 1 : React naphthalene-2-sulfonyl chloride with propanehydrazide in the presence of tetrabutylammonium chloride under acetonitrile/water solvent at 40°C and 4 bar pressure for 41 seconds (continuous flow method) .

- Step 2 : Purify via column chromatography using ethyl acetate/hexane (9:1) and confirm purity (>95%) via HPLC .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm sulfonyl and hydrazide functional groups.

- Chromatography : Employ HPLC with UV detection (e.g., 254 nm) for purity assessment .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (222.264 g/mol) .

Q. How can researchers design in vitro toxicity studies for this compound?

- Methodological Answer :

- Exposure Routes : Prioritize oral and inhalation routes based on ATSDR guidelines for systemic effects (e.g., hepatic, renal) .

- Parameters : Include body weight changes, hematological markers, and histopathology in mammalian models (Table B-1) .

- Controls : Use vehicle-only groups and reference toxicants (e.g., naphthalene derivatives) for comparative analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl hydrazide group in this compound?

- Methodological Answer :

- Nucleophilic Substitution : The sulfonyl chloride reacts with hydrazine via an mechanism, forming a sulfonohydrazide bond .

- Oxidation/Reduction : Study redox behavior using cyclic voltammetry; sulfonyl groups may act as electron-withdrawing moieties .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., sulfur atom in sulfonyl group) .

Q. How should conflicting toxicity data from different studies be reconciled?

- Methodological Answer :

- Step 1 : Apply ATSDR’s Confidence Rating System to assess study bias (e.g., sample size, exposure duration) .

- Step 2 : Use meta-analysis to integrate data, prioritizing peer-reviewed studies with standardized protocols (e.g., OECD guidelines) .

- Step 3 : Validate findings via dose-response modeling and cross-species extrapolation (e.g., rat-to-human) .

Q. What experimental designs are suitable for evaluating genotoxicity or embryotoxicity?

- Methodological Answer :

- In Vitro Assays :

- Ames Test : Assess mutagenicity using Salmonella strains with/without metabolic activation .

- Micronucleus Assay : Quantify chromosomal aberrations in mammalian cell lines (e.g., CHO-K1) .

- In Vivo Models : Use zebrafish embryos to study developmental toxicity (e.g., teratogenicity endpoints) .

Q. How can this compound be functionalized for applications in fluorescent probes or drug discovery?

- Methodological Answer :

- Derivatization : Attach fluorophores (e.g., 1,8-naphthalimide) via hydrazide coupling for pH or metal-ion sensing .

- Biological Screening : Test antimicrobial activity against Gram-positive/negative bacteria using MIC assays .

- Structure-Activity Relationships (SAR) : Modify the propanehydrazide chain length to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.